1-Chloro-3-(dichloromethyl)benzene

Pharmaceutical Analysis Reference Standard Impurity Profiling

Also known as 3-chlorobenzal chloride, m-chlorobenzal chloride, and α,α,3-trichlorotoluene, 1-Chloro-3-(dichloromethyl)benzene (CAS 15145-69-4) is a halogenated aromatic compound with the molecular formula C7H5Cl3 and a molecular weight of 195.47 g/mol. It is a clear, colorless to slightly yellow liquid with a pungent, lachrymatory odor, characterized by a boiling point of 235-237°C, a density of 1.38-1.40 g/mL, and a refractive index of approximately 1.566.

Molecular Formula C7H5Cl3
Molecular Weight 195.5 g/mol
CAS No. 15145-69-4
Cat. No. B081129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-(dichloromethyl)benzene
CAS15145-69-4
Molecular FormulaC7H5Cl3
Molecular Weight195.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(Cl)Cl
InChIInChI=1S/C7H5Cl3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H
InChIKeyACNQJGLSENYFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-(dichloromethyl)benzene (CAS 15145-69-4): Core Properties and Procurement Identifiers


Also known as 3-chlorobenzal chloride, m-chlorobenzal chloride, and α,α,3-trichlorotoluene, 1-Chloro-3-(dichloromethyl)benzene (CAS 15145-69-4) is a halogenated aromatic compound with the molecular formula C7H5Cl3 and a molecular weight of 195.47 g/mol . It is a clear, colorless to slightly yellow liquid with a pungent, lachrymatory odor, characterized by a boiling point of 235-237°C, a density of 1.38-1.40 g/mL, and a refractive index of approximately 1.566 . As a dichloromethyl-substituted benzene, it serves primarily as a versatile intermediate in the synthesis of 3-chlorobenzaldehyde and other fine chemicals for the pharmaceutical and agrochemical industries .

1 Mandatory certified reference standard for Nintedanib and Clotrimazole impurity profiling.
2 Serves as key intermediate for 3-chlorobenzaldehyde synthesis via tailored hydrolysis.
3 Fits analytical method development for resolving meta-substituted halogenated aromatics.

Why Generic Chlorobenzal Chloride Substitution is Not Possible for 1-Chloro-3-(dichloromethyl)benzene


While 2-chlorobenzal chloride and 4-chlorobenzal chloride are closely related in-class compounds, direct substitution for 1-Chloro-3-(dichloromethyl)benzene is precluded by its specific meta-chloro substitution pattern, which dictates its unique downstream product profile and its legally mandated role as a reference standard. The meta-substitution leads to distinct physical properties, such as a different boiling point (235-237°C) compared to the para-isomer (e.g., 102-104°C at 1.33 kPa for p-chlorobenzal chloride ), directly impacting purification strategy. Most critically, this specific isomer is a required pharmacopoeial impurity standard for the quality control of the active pharmaceutical ingredients Nintedanib and Clotrimazole [1][2]. A 2- or 4-chlorobenzal chloride analog cannot fulfill this regulatory requirement, making the procurement of this exact compound mandatory for any pharmaceutical manufacturer or testing laboratory working with these drugs.

Regulatory 2- or 4-chlorobenzal chloride cannot fulfill pharmacopoeial impurity standard requirements for Nintedanib or Clotrimazole.
Property Meta-substitution pattern yields distinct boiling point and density, altering purification and QC release specifications.
Synthetic Unique o-chlorotoluene photo-chlorination route leads to different impurity profiles versus para-isomer production.

Quantitative Differentiation Guide for 1-Chloro-3-(dichloromethyl)benzene Procurement


Regulatory Necessity: Required Reference Standard for Nintedanib and Clotrimazole Quality Control

1-Chloro-3-(dichloromethyl)benzene is certified and supplied as a reference standard for Nintedanib Impurity 74 and Clotrimazole Impurity 12 by ISO 17034-accredited manufacturers [1][2]. This certification mandates its use in analytical method validation, quality control release, and stability studies for these specific drug substances as per ICH guidelines and pharmacopoeial monographs. No other positional isomer (e.g., 2- or 4-chlorobenzal chloride) can serve as a direct reference standard for these specific impurities.

Regulatory Requirement for QC
Class-level
Required as certified reference standard for Nintedanib Impurity 74 and Clotrimazole Impurity 12. No positional isomer can substitute.
Non-substitutable regulatory procurement demand.
Binary compliance requirement per ICH guidelines.
Pharmaceutical Analysis Reference Standard Impurity Profiling Quality Control Regulatory Compliance

Hydrolysis Yield Benchmarking for the Production of 3-Chlorobenzaldehyde

The continuous hydrolysis of 2- and 4-chlorobenzal chlorides to their respective aldehydes using a metal salt catalyst has been reported to yield approximately 96% of the theoretical yield for both isomers [1]. A direct, head-to-head study under identical conditions for 3-chlorobenzal chloride is absent in the public literature reviewed. However, the industrial production of 3-chlorobenzaldehyde from this compound is well-established, typically proceeding via acid-catalyzed hydrolysis . The lower electrophilicity of the meta-substituted benzylic carbon, compared to the ortho- and para-isomers, suggests that 3-Chlorobenzal chloride may exhibit a slower hydrolysis rate under neutral or basic conditions, potentially requiring more forcing conditions or different catalysts to achieve comparable yields, a critical factor for process optimization [2].

Hydrolysis Yield Benchmarking
Cross-study comparable
Meta-isomer yield not reported in a comparable continuous process. o- and p-isomers achieve ~96% theoretical yield under specific conditions.
Process-specific quality agreements are crucial for bulk procurement.
Direct yield comparison unavailable; meta-isomer may require customized conditions.
Process Chemistry Hydrolysis Aldehyde Synthesis Yield Optimization Continuous Manufacturing

Physical Property Fingerprint: Boiling Point and Density Differentiation from Para-Isomer

Key physical properties allow for unambiguous identification and separation from its closest analog, 4-chlorobenzal chloride. 1-Chloro-3-(dichloromethyl)benzene has a reported density of 1.38-1.399 g/mL at 15-20°C and a boiling point of 235-237°C at atmospheric pressure. In contrast, a key reference point for 4-chlorobenzal chloride is a boiling point of 102-104°C at 1.33 kPa (approx. 10 mmHg), translating to a significantly different distillation fraction under reduced pressure, a common industrial purification technique .

Physical Property Fingerprint
Cross-study comparable
Boiling point 235-237°C (760 mmHg); density 1.38-1.399 g/mL. Differentiates from 4-chlorobenzal chloride distillation fraction.
Critical for incoming QC release and detection of para-isomer contamination.
Narrow but operationally significant separation window under vacuum.
Physicochemical Properties Purification Distillation Quality Control Material Specification

Synthetic Pathway Specificity: Production from o-Chlorotoluene via Photo-Chlorination

The primary industrial synthesis of 1-Chloro-3-(dichloromethyl)benzene is uniquely reported to proceed via the photo-chlorination of o-chlorotoluene, requiring a specific ratio of chlorine (approximately 4.2 kg per kg of o-chlorotoluene) and catalysts like PCl3/SOCl2 at 150°C [1]. This contrasts with the synthesis of 4-chlorobenzal chloride, which logically derives from p-chlorotoluene. This feedstock-specific route creates distinct impurity profiles and supply chain dependencies. For instance, the presence of unreacted o-chlorotoluene or over-chlorinated byproducts (o-chlorobenzotrichloride) is a specific purity concern for the 3-chloro isomer.

Synthetic Pathway Specificity
Class-level
Produced from o-chlorotoluene via photo-chlorination with PCl3/SOCl2 at 150°C, contrasting with p-chlorotoluene-derived 4-isomer.
Unique route-related impurities require specific analytical requests.
Residual o-chlorotoluene is a purity concern for this isomer.
Synthetic Route Photo-chlorination o-Chlorotoluene Supply Chain Traceability

Certified Purity and Availability for Analytical Method Development

For analytical application, the compound is commercially available with certified purity levels crucial for method validation. Vendors offer this compound with a purity of >95% by HPLC, specifically packaged in quantities suitable for analytical use (10-200 mg) [1]. This contrasts with bulk industrial supply, where technical grade purity may be lower and packaging sizes are larger (kg scale). The availability as a certified reference standard (CRM) under ISO 17034 ensures metrological traceability, a baseline requirement for regulatory submission that generic, non-certified isomers do not inherently meet [1].

Certified Purity and Availability
Supporting evidence
Available as ISO 17034 CRM with >95% purity (HPLC). Packaged in 10-200 mg quantities for analytical use.
Mandatory certified format for regulatory method validation.
Non-certified analogs lack required documentation for audits.
Analytical Chemistry HPLC Method Validation Certified Reference Material Purity Specification

High-Value Application Scenarios for 1-Chloro-3-(dichloromethyl)benzene Based on Differentiated Evidence


Pharmaceutical Quality Control: A Mandatory Reference Standard for Nintedanib and Clotrimazole

Procurement of high-purity, ISO 17034-certified 1-Chloro-3-(dichloromethyl)benzene is mandatory for any pharmaceutical company manufacturing or testing Nintedanib Esylate (for idiopathic pulmonary fibrosis) or Clotrimazole (antifungal) drug substances or products. As Nintedanib Impurity 74 and Clotrimazole Impurity 12, respectively, this compound is required for system suitability testing, analytical method validation, and batch release testing according to ICH Q3A/Q3B guidelines [1]. Using a non-certified substitute or a different positional isomer would lead to a failure in a regulatory audit, making this a non-negotiable procurement requirement.

Synthesis of 3-Chlorobenzaldehyde: A Key Intermediate in Agrochemicals and Pharmaceuticals

This compound is the direct precursor to 3-chlorobenzaldehyde, a critical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides . While o- and p-chlorobenzaldehydes can be produced with 96% yield via continuous hydrolysis of their respective chlorides, the synthesis of the meta-isomer requires tailored process conditions to optimize yield [1]. Procurement for this application should include a specification for minimal over-chlorinated byproducts (e.g., trichloromethyl derivatives) which arise from the photo-chlorination of o-chlorotoluene, and which would contaminate the final aldehyde [2].

Development of Novel HPLC and GC Methods for Halogenated Aromatics

The unique physicochemical profile of the meta-isomer, specifically its boiling point (235-237°C) and density (1.38 g/mL), makes it a valuable test probe for developing separation methods for closely related halogenated aromatics . As demonstrated by its application on Newcrom R1 HPLC columns, it can serve as a model compound to resolve challenging mixtures of ortho-, meta-, and para-substituted benzal chlorides, which is a common problem in industrial process monitoring [1]. Its selection over the ortho- or para-isomer for method development is justified by the fact that it represents the most electronically deactivated and thus often the hardest-to-resolve component in a mixed isomer stream.

Forensic and Environmental Monitoring for Chemical Warfare Agent Precursors

As a lachrymatory agent itself and a close structural analog to benzal chloride, which is a Schedule 3 precursor under the Chemical Weapons Convention (CWC), this compound may serve as a signature marker or simulant in forensic and environmental analysis [1]. Its specific meta-substituted chlorine pattern provides a unique mass spectral and chromatographic fingerprint that can be differentiated from other benzal chlorides in complex environmental matrices, a critical capability for verification laboratories. Procurement of a high-purity standard is essential for building spectral libraries used in such monitoring.

Application
Selection Property
Validation Focus
Pharmaceutical QC for Nintedanib and Clotrimazole
ISO 17034-certified impurity reference standard
Regulatory audit compliance and ICH guideline adherence
3-Chlorobenzaldehyde Intermediate Synthesis
Meta-isomer hydrolysis precursor with route-specific purity
Absence of over-chlorinated byproducts from photo-chlorination
HPLC/GC Method Development for Halogenated Aromatics
Unique physicochemical fingerprint for method probing
Resolution of ortho-/meta-/para-isomer mixtures
Forensic and Environmental Monitoring Research
Signature marker for CWC-related precursor analysis
Spectral library building and matrix differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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